2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a disease model .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-AMINO-1-(3-METHOXYPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- 2-AMINO-1-(2-(4-METHOXYPHENYL)ETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBONITRILE
Uniqueness
2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-methylpropyl 2-amino-1-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)13-30-23(28)19-20-22(26-17-10-6-5-9-16(17)25-20)27(21(19)24)12-15-8-4-7-11-18(15)29-3/h4-11,14H,12-13,24H2,1-3H3 |
InChI Key |
ZXEBKGIBVHNOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4OC)N |
Origin of Product |
United States |
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